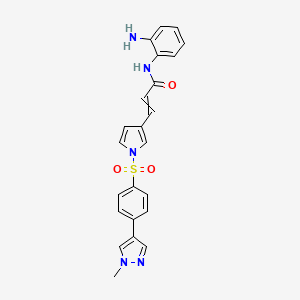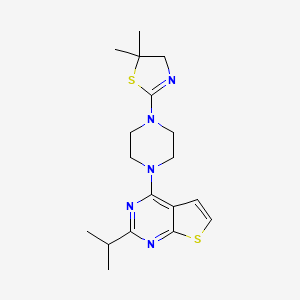
Cl-NQTrp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Cl-NQTrp involves the chlorination of Naphthoquinone-Tryptophan hybrid. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Cl-NQTrp undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Cl-NQTrp is used as a model compound to study the interactions between small molecules and intrinsically disordered proteins.
Biology: It has been shown to inhibit the aggregation of amyloidogenic proteins and peptides, making it a valuable tool in the study of protein misfolding diseases.
Medicine: this compound has demonstrated potential as a therapeutic agent for Alzheimer’s disease by inhibiting the aggregation of tau and amyloid-beta proteins.
Mecanismo De Acción
Cl-NQTrp exerts its effects by interacting with the aggregation-prone regions of amyloidogenic proteins. The compound forms hydrogen bonds and hydrophobic interactions with these regions, preventing the proteins from forming toxic aggregates. This mechanism is particularly effective in inhibiting the aggregation of tau and amyloid-beta proteins, which are implicated in Alzheimer’s disease .
Comparación Con Compuestos Similares
Cl-NQTrp is compared with other similar compounds such as:
Naphthoquinone-Tryptophan hybrid (NQTrp): While NQTrp is effective in inhibiting protein aggregation, this compound is more stable and easier to synthesize.
Benzoquinones: These compounds also exhibit anti-amyloidogenic properties but may not be as effective as this compound in certain applications.
Anthraquinones: Similar to benzoquinones, these compounds have anti-amyloidogenic properties but differ in their chemical structure and reactivity.
This compound stands out due to its unique combination of stability, ease of synthesis, and effectiveness in inhibiting protein aggregation.
Propiedades
Fórmula molecular |
C21H15ClN2O4 |
|---|---|
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C21H15ClN2O4/c22-17-18(20(26)14-7-2-1-6-13(14)19(17)25)24-16(21(27)28)9-11-10-23-15-8-4-3-5-12(11)15/h1-8,10,16,23-24H,9H2,(H,27,28)/t16-/m0/s1 |
Clave InChI |
ZKNQSBBALRSDBQ-INIZCTEOSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate](/img/structure/B15073683.png)



![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine](/img/structure/B15073706.png)

![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B15073728.png)
![2-[(2R)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B15073731.png)





![2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B15073783.png)
